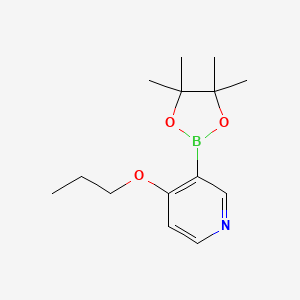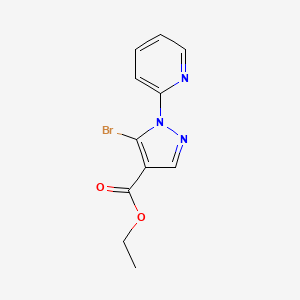
6-(4-méthylpipérazin-1-yl)picolinaldéhyde
Vue d'ensemble
Description
6-(4-Methylpiperazin-1-yl)picolinaldehyde is an organic compound with the molecular formula C11H15N3O It is a derivative of picolinaldehyde, where the aldehyde group is attached to a pyridine ring substituted with a 4-methylpiperazine moiety
Applications De Recherche Scientifique
6-(4-Methylpiperazin-1-yl)picolinaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Used in the development of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methylpiperazin-1-yl)picolinaldehyde typically involves the reaction of 1-methylpiperazine with 6-bromopyridine-2-carbaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:
Starting Materials: 1-Methylpiperazine and 6-Bromopyridine-2-carbaldehyde.
Reaction Conditions: The reaction is typically conducted in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-80°C.
Catalysts and Reagents: A base, such as potassium carbonate, is often used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for 6-(4-methylpiperazin-1-yl)picolinaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Methylpiperazin-1-yl)picolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 6-(4-Methylpiperazin-1-yl)picolinic acid.
Reduction: 6-(4-Methylpiperazin-1-yl)picolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 6-(4-methylpiperazin-1-yl)picolinaldehyde depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparaison Avec Des Composés Similaires
6-(4-Methylpiperazin-1-yl)picolinaldehyde can be compared with other similar compounds, such as:
6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
6-(4-Methylpiperazin-1-yl)pyridine-2-methanol: Similar structure but with an alcohol group instead of an aldehyde.
6-(4-Methylpiperazin-1-yl)pyridine-2-thiol: Similar structure but with a thiol group instead of an aldehyde.
The uniqueness of 6-(4-methylpiperazin-1-yl)picolinaldehyde lies in its aldehyde functional group, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
6-(4-methylpiperazin-1-yl)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-13-5-7-14(8-6-13)11-4-2-3-10(9-15)12-11/h2-4,9H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWYLDRTTWRNKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B596729.png)













